molecular formula C14H10ClNO B6371864 5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% CAS No. 1261977-19-8

5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95%

Cat. No. B6371864
CAS RN: 1261977-19-8
M. Wt: 243.69 g/mol
InChI Key: QJXWHLCIKGUIHA-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-cyanophenyl)-3-methylphenol (CMP) is an organic compound that is widely used in research laboratories for various scientific applications. CMP is a colorless, crystalline solid with a molecular weight of 217.58 g/mol and a melting point of 145-147°C. CMP has a wide range of applications in the fields of biochemistry, physiology, and pharmacology due to its ability to act as a substrate or inhibitor in various biochemical reactions.

Scientific Research Applications

5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% is used in a variety of scientific research applications. It is used as a substrate for the synthesis of various organic compounds, as an inhibitor of enzymes, and as a reagent for the detection of various compounds. 5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% is also used in the study of the biochemical and physiological effects of various drugs.

Mechanism of Action

5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% acts as an inhibitor of enzymes by binding to their active sites. This binding prevents the enzyme from catalyzing its reaction and can be used to study the effects of drugs on enzyme activity. 5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% can also act as a substrate for the synthesis of various organic compounds. It can be used to form covalent bonds with other molecules and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome P450 and protease. It has also been shown to act as an antioxidant and has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is widely available. It is also relatively stable and can be stored for long periods of time. The main limitation of 5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% is that it is not very soluble in water, making it difficult to use in certain experiments.

Future Directions

The potential applications of 5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% are numerous. It can be used to study the biochemical and physiological effects of various drugs and can be used to synthesize a variety of organic compounds. 5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% can also be used to study the effects of various environmental pollutants on biochemical and physiological processes. Additionally, 5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% can be used to study the effects of various toxins on biochemical and physiological processes. Finally, 5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% can be used in the development of novel drugs and therapies.

Synthesis Methods

5-(4-Chloro-3-cyanophenyl)-3-methylphenol, 95% can be synthesized by the reaction of 4-chloro-3-cyanophenol and 3-methylphenol. The reaction is carried out in a solvent such as acetic acid or methanol at a temperature of 80-120°C. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction is complete when the desired product is isolated and purified.

properties

IUPAC Name

2-chloro-5-(3-hydroxy-5-methylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-9-4-11(7-13(17)5-9)10-2-3-14(15)12(6-10)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXWHLCIKGUIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683904
Record name 4-Chloro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261977-19-8
Record name 4-Chloro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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